(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 120245-00-3
VCID: VC4641923
InChI: InChI=1S/C4H7ClN2O.ClH/c5-4-1-3(2-6)8-7-4;/h3H,1-2,6H2;1H
SMILES: C1C(ON=C1Cl)CN.Cl
Molecular Formula: C4H8Cl2N2O
Molecular Weight: 171.02

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride

CAS No.: 120245-00-3

Cat. No.: VC4641923

Molecular Formula: C4H8Cl2N2O

Molecular Weight: 171.02

* For research use only. Not for human or veterinary use.

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride - 120245-00-3

Specification

CAS No. 120245-00-3
Molecular Formula C4H8Cl2N2O
Molecular Weight 171.02
IUPAC Name (3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C4H7ClN2O.ClH/c5-4-1-3(2-6)8-7-4;/h3H,1-2,6H2;1H
Standard InChI Key SKWXPLMKYIMUQE-UHFFFAOYSA-N
SMILES C1C(ON=C1Cl)CN.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core structure consists of a 4,5-dihydro-1,2-oxazole (isoxazoline) ring substituted with a chlorine atom at the 3-position and a methanamine group at the 5-position, forming a bicyclic framework. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₈Cl₂N₂O
Molecular Weight171.02 g/mol
Melting Point144–146°C
Purity≥95%
Hazard StatementsH302, H315, H319, H335

The crystalline solid exhibits moderate thermal stability, with decomposition observed above 200°C . Computational models predict a logP value of 1.2, indicating moderate lipophilicity suitable for agrochemical formulations .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related isoxazoline derivatives show distinct signals for the oxazoline ring protons (δ 4.7–5.1 ppm) and amine protons (δ 2.7–3.1 ppm) . Infrared spectroscopy typically reveals N–H stretches at 3300–3500 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹ .

Synthesis and Preparation

Synthetic Routes

Industrial synthesis typically proceeds via a three-step sequence:

  • Cyclocondensation: Reaction of chlorinated nitrile oxides with allylamine derivatives forms the isoxazoline core .

  • Amination: Reductive amination introduces the methanamine moiety .

  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product .

Key Reaction:

Nitrile Oxide+AllylamineΔIsoxazoline IntermediateHClReduction(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine Hydrochloride\text{Nitrile Oxide} + \text{Allylamine} \xrightarrow{\Delta} \text{Isoxazoline Intermediate} \xrightarrow[\text{HCl}]{\text{Reduction}} \text{(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine Hydrochloride}

Optimization Challenges

Process development faces hurdles in controlling regioselectivity during cyclocondensation and minimizing racemization at the 5-position chiral center . Recent advances in flow chemistry have improved yield scalability to 68% in pilot-scale batches .

SupplierLocationPurity Grade
EnamineUkraine95%
ACS Scientific Inc.USATechnical
Jinzhou Jiutai PharmaceuticalChina90%

Minimum order quantities range from 100 mg (research-grade) to 10 kg (industrial-scale), with pricing at $120–$450/g depending on scale .

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